4-(2-Oxopiperidin-1-yl)butanoic acid

Vue d'ensemble

Description

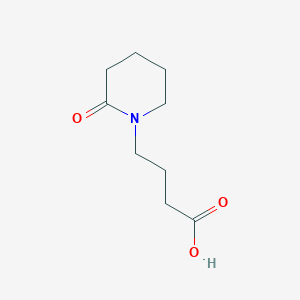

4-(2-Oxopiperidin-1-yl)butanoic acid is a heterocyclic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . . The compound features a piperidine ring with a ketone group at the second position and a butanoic acid chain attached to the nitrogen atom of the piperidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxopiperidin-1-yl)butanoic acid typically involves the cyclization of a suitable precursor. One common method is the reaction of 4-piperidone with butanoic acid under acidic conditions to form the desired product . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Oxopiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

4-(2-Oxopiperidin-1-yl)butanoic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(2-Oxopiperidin-1-yl)butanoic acid involves its interaction with neurotransmitter systems in the brain. It is believed to enhance the function of the neurotransmitter acetylcholine by modulating its receptor sites, thereby improving cognitive functions such as memory and learning. The compound also influences the glutamatergic system, which plays a crucial role in synaptic plasticity and cognitive processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(1-Boc-piperidin-4-yl)butanoic acid

- 4-(5-bromothien-2-yl)butanoic acid

- 2-(4-bromophenyl)butanoic acid

Uniqueness

4-(2-Oxopiperidin-1-yl)butanoic acid is unique due to its specific structure, which allows it to interact with neurotransmitter systems in a way that enhances cognitive function. While similar compounds may share structural features, they do not necessarily exhibit the same nootropic effects .

Activité Biologique

4-(2-Oxopiperidin-1-yl)butanoic acid, also known as EVT-391290, is a carboxylic acid derivative that contains a piperidinone ring. This compound has garnered attention in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceutical agents, particularly apixaban, an anticoagulant used for preventing blood clots. Understanding its biological activity is crucial for elucidating its potential therapeutic applications.

Target Interactions

- Enzymatic Inhibition : As a precursor to apixaban, this compound likely interacts with Factor Xa, a key enzyme in the coagulation cascade. The inhibition of Factor Xa leads to reduced thrombin generation and, consequently, decreased clot formation.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. While specific data on this compound are sparse, insights can be drawn from related compounds in the same class.

| Property | Description |

|---|---|

| Absorption | Likely good due to its carboxylic acid structure. |

| Distribution | Expected to distribute widely due to its moderate lipophilicity. |

| Metabolism | Predominantly hepatic; potential for first-pass metabolism. |

| Excretion | Primarily through urine; exact pathways require further study. |

Biological Activity and Case Studies

Research on related compounds has indicated various biological activities that may extend to this compound:

- Anticoagulant Activity : As a precursor to apixaban, studies have demonstrated significant anticoagulant effects in clinical settings. Apixaban has been shown to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation.

- Cellular Effects : In vitro studies on similar piperidinone derivatives have revealed anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of cellular signaling pathways that govern inflammation and oxidative stress responses.

- Dosage Effects : Animal model studies indicate that varying dosages of related compounds can lead to differential effects on coagulation parameters, suggesting a dose-dependent response that warrants further investigation.

Research Findings

Recent literature highlights the significance of this compound in drug development:

- Synthesis and Optimization : Research efforts have focused on optimizing the synthesis of this compound to enhance yields and purity for subsequent pharmaceutical applications .

- Clinical Implications : The transition from laboratory research to clinical application underscores the importance of understanding the pharmacological profiles of intermediates like this compound in developing effective therapeutic agents.

Propriétés

IUPAC Name |

4-(2-oxopiperidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8-4-1-2-6-10(8)7-3-5-9(12)13/h1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFABTULRPMUZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511250 | |

| Record name | 4-(2-Oxopiperidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82360-26-7 | |

| Record name | 4-(2-Oxopiperidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.